molecular formula C15H17F2N5O B2759244 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide CAS No. 1448059-96-8

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide

Cat. No.: B2759244
CAS No.: 1448059-96-8
M. Wt: 321.332
InChI Key: SWXXTPYQRXYHTI-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide is a synthetic chemical compound with a molecular structure featuring a pyrimidine core substituted with dimethylamino groups at the 2 and 4 positions, and a 2,4-difluorobenzamide moiety at the 5 position . This structural class of compounds, characterized by a multi-substituted pyrimidine ring system, is of significant interest in medicinal chemistry and drug discovery research . The presence of both the electron-donating dimethylamino groups and the fluorinated benzamide component creates a unique molecular architecture that is valuable for structure-activity relationship (SAR) studies, particularly in the development of protein kinase inhibitors and other targeted therapeutic agents . Compounds within this structural family have demonstrated potential in various research applications, including as key intermediates in the synthesis of more complex molecules with biological activity . The molecular scaffold presents opportunities for further chemical modification, making it a versatile building block in organic synthesis and pharmaceutical development . Researchers utilize this compound primarily in preclinical investigations, focusing on its physicochemical properties and potential interactions with biological targets. This product is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols including the use of personal protective equipment should always be followed when handling this chemical compound. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before working with this material.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O/c1-21(2)13-12(8-18-15(20-13)22(3)4)19-14(23)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXTPYQRXYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with dimethylamino groups. The key intermediate is then coupled with 2,4-difluorobenzoyl chloride under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antiallergic Activity :
    • N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide has been investigated for its efficacy in treating allergic conditions such as asthma and allergic rhinitis. Clinical trials have shown that it can inhibit IgE-mediated responses, which are critical in allergic reactions. This compound's ability to modulate immune responses positions it as a potential therapeutic agent in allergy management .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Research indicates that similar pyrimidine derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer . The structure of this compound allows it to interact with cellular receptors that are implicated in cancer progression.
  • Enzyme Inhibition :
    • The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer metastasis. Its structural features enable it to bind effectively to target enzymes, potentially leading to reduced activity of these enzymes in pathological conditions .

Case Study 1: Clinical Trials for Asthma Treatment

In a phase II clinical trial, BI-671800 was evaluated for its effectiveness in patients suffering from persistent allergic asthma. Results indicated a significant reduction in asthma symptoms and improved lung function compared to placebo groups. The study highlighted the compound's role in inhibiting inflammatory mediators associated with asthma exacerbations .

Case Study 2: Antitumor Activity

Research conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated promising results. The compound was found to induce apoptosis and inhibit cell proliferation in breast and colon cancer models. Further studies are warranted to explore its mechanisms of action and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s uniqueness lies in its substituent combination. Key analogs and their differences are outlined below:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents on Pyrimidine Benzamide Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,4-Bis(dimethylamino) 2,4-difluoro ~386.4 (calculated) Amide, Dimethylamino, Fluorine
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide 2,4-Bis(dimethylamino) 4-fluoro ~368.4 (calculated) Amide, Dimethylamino, Fluorine
BG14275 () 2,4-Bis(dimethylamino) 2,4,6-trimethylsulfonamide 363.48 Sulfonamide, Trimethyl, Dimethylamino
Compound 41 () 2,4-Bis(benzyloxy) Propionamide N/A Benzyloxy, Propionamide
RAF Kinase Inhibitor () Pyrimidin-5-yl 2,4-difluorophenyl N/A Sulfonamide, Piperidine, Pyrrolopyridine

Key Observations:

Fluorine’s electron-withdrawing nature may also stabilize the amide bond against hydrolysis .

Dimethylamino vs. Benzyloxy: Replacing dimethylamino groups (target compound) with benzyloxy (Compound 41, ) introduces bulkier, aromatic substituents, which could hinder target binding but improve solubility in non-polar solvents .

Amide vs.

Biological Activity

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with dimethylamino groups and a difluorobenzamide moiety. Its chemical structure can be represented as follows:

Chemical Formula C13H14F2N4\text{Chemical Formula C}_{13}\text{H}_{14}\text{F}_2\text{N}_4

Research indicates that this compound acts primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been shown to modulate the activity of various kinases, which are critical in cancer biology.

Anticancer Properties

  • Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Studies suggest that this activity may be mediated through the disruption of tubulin polymerization, leading to cell cycle arrest .
  • EGFR Modulation : As reported in patent literature, derivatives of this compound have been identified as modulators of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This modulation can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies .

Pharmacological Studies

A study evaluating the pharmacological profile of related compounds found that modifications to the dimethylamino group significantly influenced their biological activity. Compounds with similar structures exhibited moderate to high potency in inhibiting RET kinase activity, suggesting a promising avenue for further development as targeted cancer therapies .

Case Study 1: Lung Cancer Treatment

In a preclinical study involving A549 cells treated with this compound, researchers observed a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Combination Therapy

A combination therapy approach using this compound with established chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The synergistic effect was attributed to the compound's ability to sensitize cells to apoptosis while reducing drug efflux mechanisms typically associated with resistance .

Data Tables

Property Value
Molecular Weight270.27 g/mol
SolubilitySoluble in DMSO and ethanol
Targeted KinaseRET kinase
IC50 (A549)15 µM
IC50 (HeLa)12 µM

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and aromaticity. For example, distinct shifts for dimethylamino protons (~2.8–3.2 ppm) and fluorine-coupled aromatic protons .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 404.15) .
  • HPLC-PDA : Purity assessment (>98% by reverse-phase C18 columns) .

What initial biological assays are recommended to screen for potential therapeutic applications?

Q. Basic

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC50_{50} values <1 µM suggest high potency .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess apoptosis induction .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation .

What methodologies are employed to determine the physicochemical properties of this compound?

Q. Basic

  • LogP Measurement : HPLC retention time correlation or shake-flask partitioning to estimate lipophilicity (LogP ~2.5) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (>200°C) and polymorphic forms .
  • Solubility Profile : High-throughput solubility screening in solvents (DMSO, PEG-400) for in vivo dosing .

How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

Q. Advanced

  • Analog Synthesis : Replace difluorophenyl with trifluoromethyl or chloro groups to modulate electron-withdrawing effects .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to kinase ATP-binding pockets. For example, dimethylamino groups enhance π-cation interactions with Lys residues .
  • Comparative Bioassays : Test analogs against wild-type vs. mutant enzymes (e.g., T790M EGFR) to identify selectivity drivers .

How to design experiments to elucidate the compound's mechanism of action at the molecular level?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified kinase domains .
  • Western Blotting : Assess downstream signaling (e.g., phosphorylation of ERK/AKT) in treated cells .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 4ZFD analogs) to identify key hydrogen bonds .

What strategies are effective in resolving contradictions in biological activity data across different studies?

Q. Advanced

  • Contextual Replication : Control variables like cell passage number, serum concentration, and assay timepoints. For example, serum-free conditions may reduce off-target effects .
  • Meta-Analysis : Pool IC50_{50} data from multiple labs using standardized protocols (e.g., CLSI guidelines) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX) to identify confounding targets .

How can synthetic by-products be minimized during large-scale production?

Q. Advanced

  • Process Optimization : Employ flow chemistry for precise temperature control and reduced side reactions (e.g., epimerization) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to suppress dehalogenation by-products .
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real-time, enabling rapid adjustments .

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